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Compound of Interest

Compound Name: 5-Hexenoic acid

Cat. No.: B075442 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 5-hexenoic acid. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering detailed spectroscopic information and the methodologies for their

acquisition.

Data Presentation
The spectroscopic data for 5-hexenoic acid is summarized in the following tables, providing a

clear and concise reference for its structural characterization.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~11.5 Singlet (broad) - 1H -COOH

5.75 - 5.90 Multiplet (ddt)

J_trans ≈ 17 Hz,

J_cis ≈ 10 Hz,

J_vicinal ≈ 6.5

Hz

1H H-5

5.05 Multiplet (dq)

J_trans ≈ 17 Hz,

J_geminal ≈ 1.5

Hz

1H H-6 (trans)

4.98 Multiplet (dq)

J_cis ≈ 10 Hz,

J_geminal ≈ 1.5

Hz

1H H-6 (cis)

2.40 Triplet J ≈ 7.5 Hz 2H H-2

2.15 Quartet J ≈ 7.0 Hz 2H H-4

1.80 Quintet J ≈ 7.5 Hz 2H H-3

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm Carbon Atom

~180 C-1 (-COOH)

~137 C-5 (=CH-)

~115 C-6 (=CH₂)

~33 C-2 (-CH₂-)

~30 C-4 (-CH₂-)

~24 C-3 (-CH₂-)
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IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3300 - 2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3080 Medium =C-H stretch (Vinyl)

~2940, ~2860 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

~1640 Medium C=C stretch (Alkene)

~1430 Medium C-O-H bend

~1290 Medium C-O stretch

~990, ~910 Strong =C-H bend (Out-of-plane)

MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Proposed Fragment

114 Low [M]⁺ (Molecular Ion)

99 Medium [M - CH₃]⁺

87 Medium [M - C₂H₃]⁺

73 Medium [M - C₃H₅]⁺

68 High
[C₅H₈]⁺ (from McLafferty

rearrangement)

60 High
[CH₃COOH₂]⁺ (from

McLafferty rearrangement)[1]

55 High [C₄H₇]⁺[1]

41 High [C₃H₅]⁺
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Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of

the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of 5-10 mg of 5-hexenoic acid is prepared in approximately

0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ =

0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a field

strength of, for example, 400 MHz for ¹H NMR.

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width

of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon atom. A wider spectral width of around

220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of

¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often

necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts

are referenced to the internal standard. For ¹H NMR spectra, the signals are integrated to

determine the relative number of protons, and coupling constants are measured.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 5-hexenoic acid, the simplest method is to

prepare a "neat" sample. A thin film of the liquid is placed between two salt plates (typically

NaCl or KBr), which are transparent to infrared radiation.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the

sample is placed in the instrument's sample holder. The spectral range is typically from 4000

to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum. The positions of the

absorption bands (in wavenumbers, cm⁻¹) and their intensities (transmittance or

absorbance) are then analyzed.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like 5-hexenoic acid, Gas

Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is

injected into a gas chromatograph, where it is vaporized and separated from any impurities

on a capillary column. The separated compound then enters the mass spectrometer.

Electron Ionization (EI) is a standard method where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer

separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing: A detector records the abundance of each ion at a specific

m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The fragmentation pattern provides valuable information about the

structure of the molecule.

Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-hexenoic acid.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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